molecular formula C17H18N4O B3019766 7-Methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine CAS No. 13994-73-5

7-Methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine

Cat. No.: B3019766
CAS No.: 13994-73-5
M. Wt: 294.358
InChI Key: MQDISOGMXGPOEU-UHFFFAOYSA-N
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Description

7-Methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine is a synthetic heterocyclic compound designed for research use in medicinal chemistry and oncology drug discovery. This molecule features an imidazo[1,2-a]pyrimidine core, a privileged scaffold recognized for its diverse biological activities and high potential for protein kinase inhibition . The strategic incorporation of a morpholino ring at the 5-position and a phenyl group at the 2-position is characteristic of structures developed to modulate key signaling pathways involved in cell proliferation and survival . This compound is intended for research applications only and is strictly not for diagnostic, therapeutic, or any form of human use. Its primary research value lies in its potential as a key intermediate or lead compound for the development of novel targeted therapies. Imidazo[1,2-a]pyrimidine derivatives have demonstrated significant biological activities in scientific studies, including anticancer , antiviral , and anti-inflammatory effects . Researchers utilize this chemotype to explore inhibition of kinases such as PI3Kα, a critical component of the PI3K-Akt-mTOR pathway that is frequently dysregulated in cancers . The morpholino substituent is a common pharmacophore in known kinase inhibitors, designed to enhance binding affinity and selectivity . Its mechanism of action is typically investigated as an ATP-competitive or allosteric inhibitor of specific protein kinases, disrupting phosphorylation events that drive oncogenic signaling . This product enables researchers to conduct structure-activity relationship (SAR) studies, perform in vitro cytotoxicity assays, and investigate mechanisms of action against various cancer cell lines.

Properties

IUPAC Name

4-(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-13-11-16(20-7-9-22-10-8-20)21-12-15(19-17(21)18-13)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDISOGMXGPOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C(=C1)N3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601323065
Record name 4-(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821853
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

13994-73-5
Record name 4-(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyrimidine with a suitable aldehyde or ketone, followed by cyclization in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used .

Scientific Research Applications

Chemistry

7-Methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop novel materials.

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Properties : Studies have shown that it possesses significant antimicrobial activity against various pathogens, making it a candidate for further exploration in developing new antibiotics.
  • Anticancer Activity : The compound has been investigated for its potential to inhibit cell proliferation in cancer cells. It appears to interact with specific molecular targets involved in cancer progression, suggesting its utility in cancer therapeutics.

Medicinal Applications

Ongoing research is focusing on the potential of this compound as a therapeutic agent for various diseases. Its mechanism of action may involve modulation of enzyme activity or receptor interactions, leading to beneficial effects in disease treatment.

Industrial Uses

In industrial settings, this compound is utilized in the development of new materials and as a catalyst in certain chemical reactions. Its stability and reactivity make it suitable for various applications in chemical manufacturing processes.

Similar Compounds

Compound NameStructure FeaturesApplications
7-Hydroxy-5-methyl-2-phenyl-pyrazolo[1,5-a]pyrimidineHydroxy group instead of morpholineAntimicrobial studies
7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-oneDifferent nitrogen configurationPotential anticancer agent
4-Cyclohexyl-6-methoxy-2-phenylquinazolineMethoxy group additionMaterial science

Uniqueness

The uniqueness of this compound lies in its specific structural features that contribute to distinct chemical and biological properties. The presence of the morpholine ring and phenyl group enhances its reactivity and potential interactions with biological targets compared to other similar compounds.

Mechanism of Action

The mechanism of action of 7-Methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The imidazo[1,2-a]pyrimidine scaffold is part of a broader class of nitrogen-containing heterocycles with diverse biological activities. Below is a comparative analysis of 7-methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine and its analogs:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Features/Biological Activities References
This compound 439096-69-2 C₁₉H₂₂N₄O 322.4 Morpholino substitution; potential kinase inhibition or antimicrobial activity (hypothesized)
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) 105650-23-5 C₁₃H₁₂N₄ 224.3 Carcinogenic heterocyclic amine; induces colon/mammary carcinomas in rodents
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) 76180-96-6 C₁₁H₁₀N₄ 198.2 Potent mutagen/carcinogen; liver carcinogen in primates
Benzimidazo[1,2-a]pyrimidine derivatives Varies ~C₁₅H₁₂N₄ ~248.3 Antimicrobial, antimalarial, and antiproliferative activities

Structural Differences and Implications

Core Heterocyclic System: The target compound contains an imidazo[1,2-a]pyrimidine core, while PhIP and IQ feature imidazo[4,5-b]pyridine and imidazo[4,5-f]quinoline systems, respectively. The fused ring positions influence electronic properties and DNA-binding affinity. PhIP and IQ form stable DNA adducts via their exocyclic amino groups, driving carcinogenicity .

Substituent Effects: The morpholino group at the 5-position introduces steric bulk and hydrogen-bonding capacity, which may enhance selectivity for protein targets (e.g., kinases) compared to simpler analogs like PhIP . The phenyl group at the 2-position is shared with PhIP but differs in orientation due to the fused ring system. This may alter metabolic stability or receptor binding.

Pharmacokinetic and Toxicological Considerations

  • Metabolism: PhIP and IQ undergo cytochrome P450-mediated activation to form reactive N-hydroxylated metabolites, which bind DNA . The morpholino group in the target compound may resist such bioactivation, favoring excretion over metabolic activation.
  • Toxicity: While PhIP and IQ exhibit hepatotoxicity and carcinogenicity at doses as low as 0.01% in diets , imidazo[1,2-a]pyrimidines like benzimidazo derivatives show lower acute toxicity in preclinical models, with LD₅₀ values >500 mg/kg in mice .

Biological Activity

7-Methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Morpholine ring : Contributes to its solubility and interaction with biological targets.
  • Phenyl group : Enhances lipophilicity and may influence binding affinity.
  • Methyl group : Modifies electronic properties and sterics.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities including:

  • Antimicrobial properties
  • Anticancer effects
  • Proteasome inhibition

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialExhibits activity against various pathogens,
AnticancerInhibits proliferation in cancer cell lines ,
Proteasome InhibitionTargets β5-subunit of the proteasome

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. Notably, it has been shown to inhibit the β5-subunit of the proteasome, which is crucial for protein degradation in cells. This inhibition can lead to the accumulation of pro-apoptotic factors, promoting cancer cell death.

Case Study: Anticancer Activity

In a study evaluating the compound's anticancer properties, it was tested against various human cancer cell lines. The results indicated significant cytotoxicity with an IC50 value in the low micromolar range. The compound demonstrated higher selectivity towards cancer cells compared to normal cells, suggesting a favorable therapeutic window.

Research Findings

Recent studies have explored various derivatives of imidazo[1,2-a]pyrimidine compounds, highlighting structure-activity relationships (SAR). Modifications at the 6-position of the bicyclic core were found to enhance potency and metabolic stability. For instance, fluorination of the phenyl ring improved solubility and efficacy in vivo.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
FluorinationIncreased potency and solubility
Morpholine substitutionEnhanced metabolic stability

Applications in Medicine

The potential applications of this compound extend into various therapeutic areas:

  • Cancer Therapy : As a proteasome inhibitor, it could be developed as a novel anticancer agent.
  • Infectious Diseases : Its antimicrobial properties suggest potential use in treating infections caused by resistant pathogens.
  • Drug Development : Ongoing research aims to optimize its chemical structure for improved efficacy and safety profiles.

Q & A

Basic: What synthetic methodologies are commonly employed for 7-methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine, and how do reaction parameters affect yield?

Answer:
The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce substituents like the morpholino group. Microwave-assisted synthesis is also used to accelerate reactions, as seen in the preparation of related imidazo[1,2-a]pyrimidines . Key parameters include:

  • Catalyst loading : 5 mol% Pd(PPh₃)₄ is standard, but lower amounts (2–3 mol%) may reduce costs without compromising yield .
  • Solvent system : A mix of DME and water enhances boronic acid coupling efficiency .
  • Temperature : Microwave irradiation at 95–120°C improves reaction rates and selectivity .
    Purification via flash chromatography (silica/alumina, cyclohexane/EtOAc gradients) achieves >95% purity in optimized cases .

Basic: What analytical techniques are critical for structural elucidation of this compound?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regioselectivity. For example, aromatic protons in similar compounds resolve at δ 7.0–8.6 ppm, with coupling constants (J = 7.0 Hz) indicating adjacent protons .
  • X-ray crystallography : Resolves absolute configuration and crystal packing, as demonstrated for pyrazolo[1,5-a]pyrimidine analogs .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 364.1542 for C₁₈H₂₀F₃N₅) .

Advanced: How can design of experiments (DoE) optimize synthesis and resolve data inconsistencies?

Answer:
DoE minimizes experimental runs while maximizing data quality. For example:

  • Factorial designs : Test interactions between temperature, catalyst loading, and solvent ratio. A 2³ factorial design identified solvent polarity as the dominant factor in yield variation for imidazo[1,2-a]pyrimidines .
  • Response surface methodology (RSM) : Models non-linear relationships; e.g., RSM optimized microwave power and irradiation time to achieve 85% yield in a related pyrimidine synthesis .
  • Contradiction resolution : Conflicting spectroscopic data (e.g., unexpected NOEs in NMR) are addressed by repeating experiments under controlled humidity/temperature or using deuterated solvents .

Advanced: What computational strategies reconcile discrepancies between predicted and observed reactivity?

Answer:

  • Quantum chemical calculations : Density functional theory (DFT) predicts reaction pathways and intermediates. For instance, ICReDD’s reaction path search methods identified low-energy transition states for morpholino-group incorporation, reducing trial-and-error experimentation .
  • Solvent effect modeling : COSMO-RS simulations account for solvent polarity’s impact on reaction barriers, explaining discrepancies in aqueous vs. non-aqueous conditions .
  • Cross-validation : Pairing computed IR spectra with experimental data validates functional group assignments .

Advanced: How can in silico methods guide the design of derivatives with enhanced bioactivity?

Answer:

  • Molecular docking : Screen derivatives against target proteins (e.g., bacterial enzymes) using AutoDock Vina. For example, imidazo[1,2-a]pyrimidines showed strong binding to E. coli DNA gyrase (ΔG = -9.2 kcal/mol) .
  • ADME-Tox profiling : SwissADME predicts bioavailability; derivatives with LogP < 3.0 and PSA < 60 Ų are prioritized for in vivo testing .
  • SAR analysis : Machine learning models (e.g., Random Forest) correlate substituent electronegativity with antimicrobial activity, guiding synthetic priorities .

Advanced: What methodologies address low reproducibility in biological assays for this compound?

Answer:

  • Strict purity protocols : HPLC purity >99% (C18 column, MeOH/H₂O gradient) minimizes batch-to-batch variability .
  • Standardized assay conditions : Fixed inoculum size (1×10⁶ CFU/mL) and incubation time (18–24 hrs) reduce variability in MIC determinations .
  • Positive controls : Compare results against known inhibitors (e.g., ciprofloxacin) to validate assay sensitivity .

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